5-Fluoro-4-(4-methoxyphenyl)-6-[4-(2-methylpropanesulfonyl)piperazin-1-yl]pyrimidine
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Overview
Description
5-Fluoro-4-(4-methoxyphenyl)-6-[4-(2-methylpropanesulfonyl)piperazin-1-yl]pyrimidine is a synthetic organic compound that belongs to the class of pyrimidines This compound is characterized by the presence of a fluorine atom at the 5th position, a methoxyphenyl group at the 4th position, and a piperazinyl group substituted with a methylpropanesulfonyl group at the 6th position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-(4-methoxyphenyl)-6-[4-(2-methylpropanesulfonyl)piperazin-1-yl]pyrimidine typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as 4-methoxybenzaldehyde and fluorinated intermediates.
Introduction of the Piperazinyl Group: The piperazinyl group is introduced through a nucleophilic substitution reaction, where the piperazine ring is reacted with the pyrimidine core.
Sulfonylation: The final step involves the sulfonylation of the piperazinyl group using a sulfonyl chloride derivative, such as 2-methylpropanesulfonyl chloride, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the pyrimidine ring or the sulfonyl group, resulting in the formation of reduced analogs.
Substitution: The fluorine atom and the methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced analogs with altered electronic properties.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-4-(4-methoxyphenyl)-6-[4-(2-methylpropanesulfonyl)piperazin-1-yl]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-4-(4-methoxyphenyl)-6-[4-(2-methylpropanesulfonyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in cellular signaling pathways.
Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and neurotransmission, depending on its specific binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxyphenyl)-6-[4-(2-methylpropanesulfonyl)piperazin-1-yl]pyrimidine: Lacks the fluorine atom at the 5th position.
5-Fluoro-4-(4-methoxyphenyl)-6-[4-(2-methylpropanesulfonyl)piperazin-1-yl]quinazoline: Contains a quinazoline core instead of a pyrimidine core.
Uniqueness
Fluorine Substitution: The presence of the fluorine atom at the 5th position enhances the compound’s lipophilicity and metabolic stability.
Sulfonylated Piperazine: The sulfonyl group on the piperazine ring contributes to the compound’s unique pharmacokinetic properties and potential therapeutic effects.
Properties
IUPAC Name |
5-fluoro-4-(4-methoxyphenyl)-6-[4-(2-methylpropylsulfonyl)piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25FN4O3S/c1-14(2)12-28(25,26)24-10-8-23(9-11-24)19-17(20)18(21-13-22-19)15-4-6-16(27-3)7-5-15/h4-7,13-14H,8-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVOJILTBCOOPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)N1CCN(CC1)C2=NC=NC(=C2F)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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